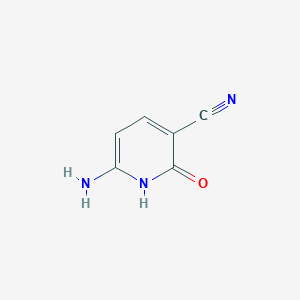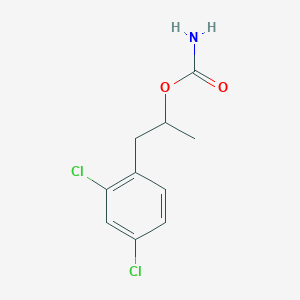
1-(2,4-Dichlorophenyl)propan-2-yl carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,4-Dichlorophenyl)propan-2-yl carbamate, also known as clopidol, is a chemical compound that belongs to the carbamate family. It is widely used in poultry farming as an anticoccidial drug to prevent and treat coccidiosis, a parasitic disease caused by protozoan parasites. Clopidol has been shown to be highly effective in controlling coccidiosis in poultry, and its use has been approved by regulatory agencies in many countries.
Wirkmechanismus
Clopidol exerts its anticoccidial effects by inhibiting the activity of the mitochondrial ATP synthase enzyme in the parasites. This leads to a decrease in the production of ATP, which is essential for the survival and replication of the parasites. Clopidol also disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the activation of apoptosis in the parasites.
Biochemische Und Physiologische Effekte
Clopidol has been shown to have a low toxicity profile in poultry and humans. It is rapidly absorbed and metabolized in the liver, with the major metabolite being 2,4-dichlorophenylurea. Clopidol has been shown to have no significant effects on the growth performance and carcass quality of broiler chickens when used at recommended doses. However, high doses of 1-(2,4-Dichlorophenyl)propan-2-yl carbamate can lead to toxic effects such as liver and kidney damage, and its use should be strictly regulated.
Vorteile Und Einschränkungen Für Laborexperimente
Clopidol is a highly effective and cost-effective anticoccidial drug for poultry farming. It is easy to administer and has a low risk of developing drug resistance. Clopidol can also be used in combination with other anticoccidial drugs to improve its efficacy and reduce the risk of resistance. However, 1-(2,4-Dichlorophenyl)propan-2-yl carbamate has some limitations for lab experiments, such as its narrow therapeutic index and potential toxic effects at high doses.
Zukünftige Richtungen
There are several future directions for the research and development of 1-(2,4-Dichlorophenyl)propan-2-yl carbamate. One potential direction is to study its potential therapeutic applications in other parasitic diseases, such as malaria and leishmaniasis. Another direction is to develop new formulations of 1-(2,4-Dichlorophenyl)propan-2-yl carbamate that can improve its efficacy and reduce its toxicity. Finally, there is a need for further research on the mechanisms of action of 1-(2,4-Dichlorophenyl)propan-2-yl carbamate and its potential interactions with other drugs.
Conclusion
Clopidol is a highly effective and cost-effective anticoccidial drug for poultry farming. Its use has been approved by regulatory agencies in many countries, and it has been extensively studied for its safety and efficacy. Clopidol works by inhibiting the growth and replication of the parasites, and it has a low toxicity profile in poultry and humans. However, its use should be strictly regulated to avoid potential toxic effects at high doses. There are several future directions for the research and development of 1-(2,4-Dichlorophenyl)propan-2-yl carbamate, including its potential therapeutic applications in other parasitic diseases and the development of new formulations to improve its efficacy and reduce its toxicity.
Synthesemethoden
The synthesis of 1-(2,4-Dichlorophenyl)propan-2-yl carbamate involves the reaction of 2,4-dichlorophenyl isocyanate with isobutyric acid in the presence of a base catalyst. The reaction yields 1-(2,4-dichlorophenyl)propan-2-yl carbamate, which is then purified through recrystallization. The purity of 1-(2,4-Dichlorophenyl)propan-2-yl carbamate is critical for its efficacy and safety in poultry farming.
Wissenschaftliche Forschungsanwendungen
Clopidol has been extensively studied for its anticoccidial properties in poultry farming. It has been shown to be highly effective in controlling coccidiosis caused by Eimeria species, which are the most common causative agents of the disease. Clopidol works by inhibiting the growth and replication of the parasites, thereby reducing their pathogenicity and preventing the spread of the disease. In addition to its use in poultry farming, 1-(2,4-Dichlorophenyl)propan-2-yl carbamate has also been studied for its potential therapeutic applications in other parasitic diseases.
Eigenschaften
CAS-Nummer |
10156-28-2 |
|---|---|
Produktname |
1-(2,4-Dichlorophenyl)propan-2-yl carbamate |
Molekularformel |
C10H11Cl2NO2 |
Molekulargewicht |
248.1 g/mol |
IUPAC-Name |
1-(2,4-dichlorophenyl)propan-2-yl carbamate |
InChI |
InChI=1S/C10H11Cl2NO2/c1-6(15-10(13)14)4-7-2-3-8(11)5-9(7)12/h2-3,5-6H,4H2,1H3,(H2,13,14) |
InChI-Schlüssel |
RZEBAIJIWIUHDM-UHFFFAOYSA-N |
SMILES |
CC(CC1=C(C=C(C=C1)Cl)Cl)OC(=O)N |
Kanonische SMILES |
CC(CC1=C(C=C(C=C1)Cl)Cl)OC(=O)N |
Synonyme |
Carbamic acid 2,4-dichloro-α-methylphenethyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



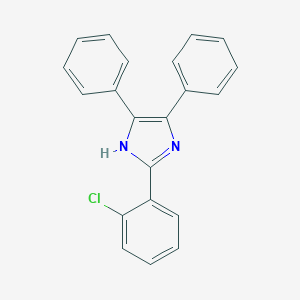
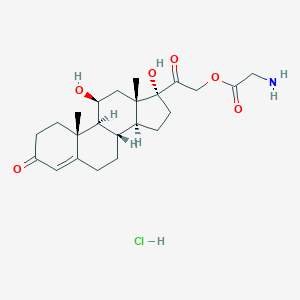
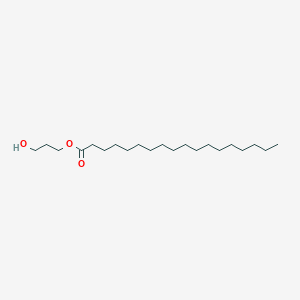
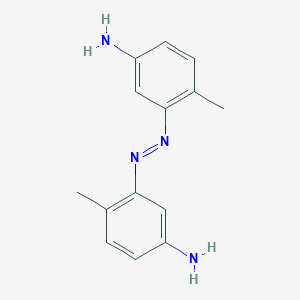
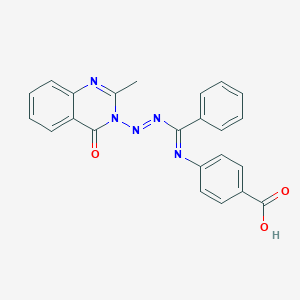
![[(1R,2R,3S,4R,5R,6S,8S,10R,11R,12R,15S)-3,4,6,11-Tetraacetyloxy-5-(acetyloxymethyl)-2-hydroxy-1,15-dimethyl-9-methylidene-14-oxo-16-oxatetracyclo[10.5.0.02,15.05,10]heptadecan-8-yl] (E)-3-phenylprop-2-enoate](/img/structure/B161312.png)
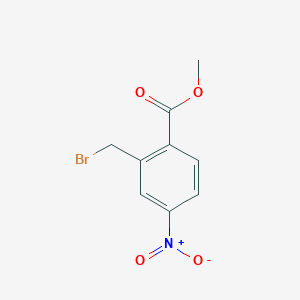
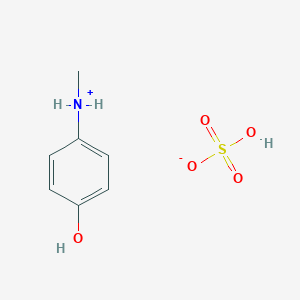
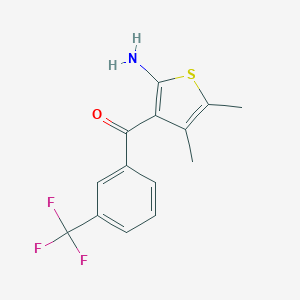
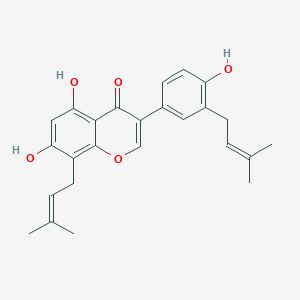
![({[4-(Aminosulfonyl)phenyl]sulfonyl}amino)acetic acid](/img/structure/B161321.png)
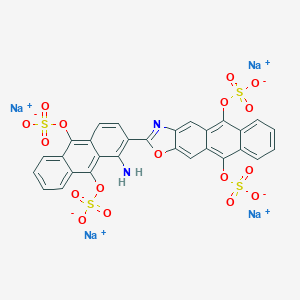
![(2R,4aS)-2-[[(2R,4aS)-4-[2-(furan-3-yl)ethyl]-4-hydroxy-3,4a,8,8-tetramethyl-1-oxo-2,3,5,6,7,8a-hexahydronaphthalen-2-yl]oxy]-4-[2-(furan-3-yl)ethyl]-3,4a,8,8-tetramethyl-5,6,7,8a-tetrahydro-2H-naphthalen-1-one](/img/structure/B161326.png)
